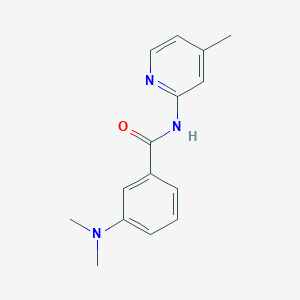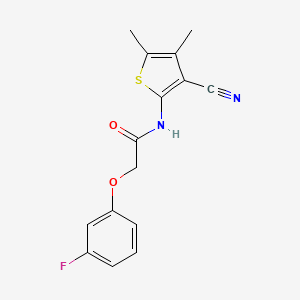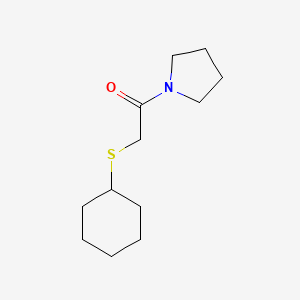
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBZ-Azepane, and it has a molecular formula of C16H21NO3. The compound's unique structure and properties make it a promising candidate for use in drug development, material science, and other areas of research.
作用机制
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. By inhibiting HDACs, DBZ-Azepane can alter gene expression patterns and disrupt disease pathways.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane has been shown to have various biochemical and physiological effects on cells and organisms. The compound's inhibition of HDACs has been linked to changes in gene expression patterns, cell cycle arrest, and induction of cell death. DBZ-Azepane has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the primary advantages of using 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane in lab experiments is its unique structure and mechanism of action, which make it a promising candidate for drug development and other applications. However, the compound's synthesis method is complex and time-consuming, which may limit its widespread use in research. Additionally, further studies are needed to determine the compound's toxicity and potential side effects.
未来方向
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane. One area of focus is the development of novel therapeutics based on the compound's mechanism of action. Additionally, further studies are needed to determine the compound's pharmacokinetics and toxicity in vivo. Other potential applications of DBZ-Azepane include material science and nanotechnology, where the compound's unique properties may be useful in developing new materials and devices. Overall, 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane is a promising compound with significant potential for scientific research and development.
合成方法
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane involves a multi-step process that starts with the reaction of 1,2,3,4-tetrahydro-1,4-benzodioxine-2-carboxylic acid with N-BOC-azepan-1-amine. The resulting product is then subjected to a series of chemical reactions, including deprotection and amidation, to produce DBZ-Azepane. This synthesis method has been optimized to yield high purity and high yield of the final product.
科学研究应用
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane has been extensively studied for its potential applications in various fields. One of the primary areas of research is drug development, where DBZ-Azepane has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound's unique structure and mechanism of action make it a promising candidate for developing novel therapeutics.
属性
IUPAC Name |
azepan-1-yl(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(16-9-5-1-2-6-10-16)14-11-18-12-7-3-4-8-13(12)19-14/h3-4,7-8,14H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQWRVNXIDCXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467078.png)
![[2-(3-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467091.png)
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467103.png)
![[2-(4,5-dimethyl-2-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467110.png)

![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467133.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)

![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
